![molecular formula C22H24FN3O2 B10893338 N-(3-{(1E)-1-[2-(cyclohexylcarbonyl)hydrazinylidene]ethyl}phenyl)-4-fluorobenzamide](/img/structure/B10893338.png)
N-(3-{(1E)-1-[2-(cyclohexylcarbonyl)hydrazinylidene]ethyl}phenyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-{1-[(E)-2-(CYCLOHEXYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-FLUOROBENZAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a hydrazone functional group, which is known for its versatility in forming stable complexes with metals and other organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-{1-[(E)-2-(CYCLOHEXYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-FLUOROBENZAMIDE typically involves the reaction of 4-fluorobenzoyl chloride with an appropriate hydrazone precursor. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-{1-[(E)-2-(CYCLOHEXYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the hydrazone group can yield hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl~3~) or aluminum chloride (AlCl~3~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazone group typically yields azo compounds, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N~1~-(3-{1-[(E)-2-(CYCLOHEXYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N1-(3-{1-[(E)-2-(CYCLOHEXYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or proteins involved in cell proliferation, leading to the suppression of cancer cell growth. The hydrazone group plays a crucial role in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: Another hydrazone derivative with anticancer properties.
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial activity and similar structural features.
Uniqueness
N~1~-(3-{1-[(E)-2-(CYCLOHEXYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-FLUOROBENZAMIDE is unique due to its specific combination of a fluorobenzamide moiety with a cyclohexylcarbonyl hydrazone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H24FN3O2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[3-[(E)-N-(cyclohexanecarbonylamino)-C-methylcarbonimidoyl]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H24FN3O2/c1-15(25-26-22(28)16-6-3-2-4-7-16)18-8-5-9-20(14-18)24-21(27)17-10-12-19(23)13-11-17/h5,8-14,16H,2-4,6-7H2,1H3,(H,24,27)(H,26,28)/b25-15+ |
InChI Key |
GXUIOVXMKCGCEW-MFKUBSTISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1CCCCC1)/C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=NNC(=O)C1CCCCC1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate](/img/structure/B10893257.png)
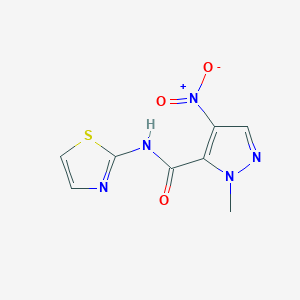
![2-[(4-chlorophenyl)carbonyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide](/img/structure/B10893269.png)
![4-(4-{9-[4-(3,4-Dicyanophenoxy)phenyl]-9H-fluoren-9-YL}phenoxy)phthalonitrile](/img/structure/B10893271.png)
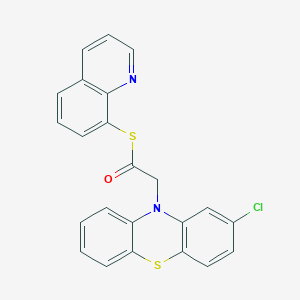
![(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]androst-5-en-17-one](/img/structure/B10893278.png)
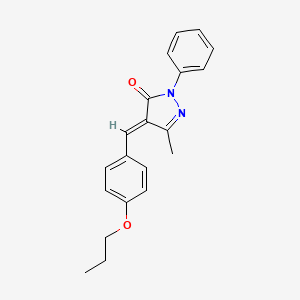
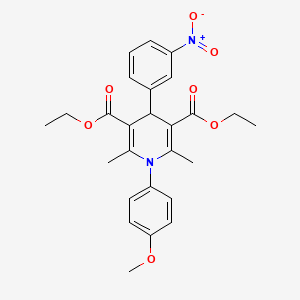
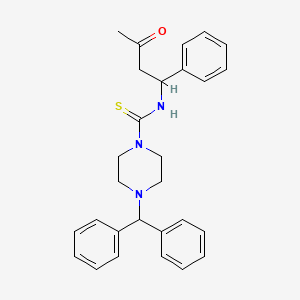
![4-[(1E)-2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]phenyl benzoate](/img/structure/B10893303.png)
![(2E,5E)-2-[(4-ethoxyphenyl)imino]-5-(3-iodo-4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10893310.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N~1~-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B10893322.png)
![(4-Methoxyphenyl)[4-(2-pyridylmethyl)piperazino]methanone](/img/structure/B10893329.png)
![5-(difluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10893331.png)
